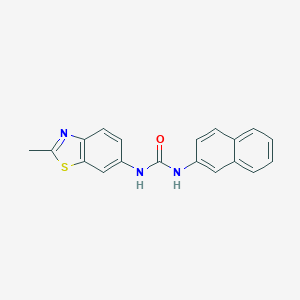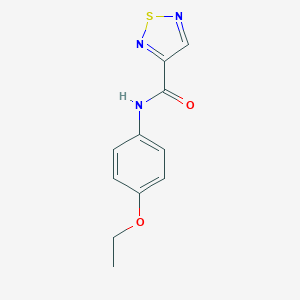![molecular formula C21H30N2O4S B426836 N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426836.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a cyclopentylsulfamoyl group, and a phenoxyacetamide moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and cyclopentylsulfamoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.
Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is unique due to its complex structure, which includes multiple functional groups and rings
Propriétés
Formule moléculaire |
C21H30N2O4S |
|---|---|
Poids moléculaire |
406.5g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C21H30N2O4S/c24-21(22-15-14-17-6-2-1-3-7-17)16-27-19-10-12-20(13-11-19)28(25,26)23-18-8-4-5-9-18/h6,10-13,18,23H,1-5,7-9,14-16H2,(H,22,24) |
Clé InChI |
BYHWALUBUQBFIN-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
SMILES canonique |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bicyclo[2.2.1]hept-2-yl-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426756.png)
![4-[[(2-Methyl-1,3-benzothiazol-6-yl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B426757.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B426759.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426760.png)
![N-(3-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426761.png)
![N-(4-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426762.png)
![N-(5-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426764.png)


![2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-isopropylacetamide](/img/structure/B426769.png)

![N-cyclopropyl-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426773.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B426774.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426775.png)
